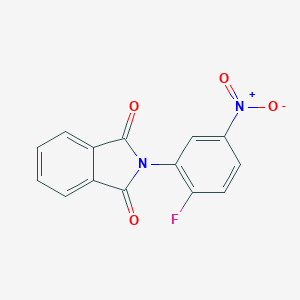
2-(2-fluoro-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-fluoro-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a fluoro and nitro substituent on the phenyl ring, which is attached to the isoindole core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluoro-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione typically involves the following steps:
Nitration: The starting material, 2-fluorobenzene, undergoes nitration to introduce the nitro group at the 5-position, yielding 2-fluoro-5-nitrobenzene.
Cyclization: The nitro-substituted benzene derivative is then subjected to cyclization with phthalic anhydride under acidic conditions to form the isoindole core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the cyclization process.
化学反应分析
Types of Reactions
2-(2-fluoro-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro substituent can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atom.
Oxidation: The compound can undergo oxidation reactions, particularly at the isoindole core, leading to the formation of quinonoid structures.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: 2-(2-amino-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinonoid derivatives of the isoindole core.
科学研究应用
2-(2-fluoro-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the nitro and fluoro groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
作用机制
The mechanism of action of 2-(2-fluoro-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluoro substituent can enhance the compound’s binding affinity to certain enzymes or receptors, influencing its activity.
相似化合物的比较
Similar Compounds
2-(2-chloro-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione: Similar structure but with a chlorine substituent instead of fluorine.
2-(2-bromo-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione: Similar structure but with a bromine substituent instead of fluorine.
2-(2-iodo-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione: Similar structure but with an iodine substituent instead of fluorine.
Uniqueness
The presence of the fluoro substituent in 2-(2-fluoro-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione imparts unique properties, such as increased stability and altered electronic characteristics, compared to its chloro, bromo, and iodo analogs. These differences can influence the compound’s reactivity and its interactions with biological targets.
生物活性
2-(2-Fluoro-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione, also known by its chemical formula C₁₄H₇FN₂O₄, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antiviral and anticancer activities, alongside relevant case studies and research findings.
- Molecular Formula : C₁₄H₇FN₂O₄
- Molecular Weight : 286.21 g/mol
- Melting Point : 154–156 °C
- CAS Number : 166658-69-1
Antiviral Activity
Recent studies have explored the antiviral potential of various isoindole derivatives, including this compound. The compound has shown promise against several viral pathogens.
- Mechanism of Action : The compound acts as an inhibitor of important viral enzymes, potentially disrupting viral replication processes. For instance, it has been suggested that similar compounds inhibit the enzyme IMP dehydrogenase (IMPDH), which is crucial for guanine nucleotide synthesis in viruses .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Isoindole derivatives are known to exhibit cytotoxic effects against various cancer cell lines.
- Case Study : In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cells. For example, a study reported IC50 values indicating significant cytotoxicity against breast and lung cancer cell lines .
Research Findings
A summary of key findings from recent studies on the biological activity of this compound is presented in the following table:
Discussion
The biological activity of this compound indicates its potential as a lead compound for developing antiviral and anticancer therapies. Its mechanism involving enzyme inhibition and cytotoxic effects on cancer cells highlights its versatility in therapeutic applications.
Future Directions
Further research is needed to elucidate the specific mechanisms through which this compound exerts its biological effects. Additionally, in vivo studies are essential to assess the efficacy and safety profiles of this compound in clinical settings.
属性
IUPAC Name |
2-(2-fluoro-5-nitrophenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7FN2O4/c15-11-6-5-8(17(20)21)7-12(11)16-13(18)9-3-1-2-4-10(9)14(16)19/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKGQGVYTBHFNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=CC(=C3)[N+](=O)[O-])F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7FN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














